1-Allyloxy-4-chloromethyl-2-nitrobenzene
Description
Properties
Molecular Formula |
C10H10ClNO3 |
|---|---|
Molecular Weight |
227.64 g/mol |
IUPAC Name |
4-(chloromethyl)-2-nitro-1-prop-2-enoxybenzene |
InChI |
InChI=1S/C10H10ClNO3/c1-2-5-15-10-4-3-8(7-11)6-9(10)12(13)14/h2-4,6H,1,5,7H2 |
InChI Key |
NMWQCUMQASKQOF-UHFFFAOYSA-N |
Canonical SMILES |
C=CCOC1=C(C=C(C=C1)CCl)[N+](=O)[O-] |
Origin of Product |
United States |
Scientific Research Applications
Medicinal Chemistry
One of the primary applications of 1-Allyloxy-4-chloromethyl-2-nitrobenzene is in medicinal chemistry, particularly in the development of new pharmaceuticals. The compound has been investigated for its potential as an anticancer agent. For instance, derivatives of similar nitrobenzene compounds have shown cytotoxic effects against various cancer cell lines, including breast and colon cancer cells .
Case Study: Anticancer Activity
A study evaluated the anticancer properties of nitrobenzene derivatives, revealing that compounds with similar structures to this compound exhibited significant apoptosis in cancer cells . This suggests that modifications to the nitro group or the allyloxy chain could enhance biological activity.
Organic Synthesis
This compound serves as a key intermediate in organic synthesis, particularly in the preparation of other complex organic molecules. Its reactivity allows it to participate in various substitution reactions and cyclization processes.
Example Reaction: Synthesis of Chroman Derivatives
Research has demonstrated that this compound can be utilized in the synthesis of bioactive chroman derivatives through cascade radical cyclization . This reaction highlights its versatility as a building block for more complex structures.
Material Science
In material science, compounds like this compound are explored for their potential use in developing new materials with specific properties. The incorporation of nitro groups can enhance thermal stability and mechanical properties.
Application: Polymer Chemistry
The compound can be used to synthesize polymers with enhanced properties due to the presence of functional groups that allow for further chemical modifications. For example, polymers derived from similar nitro compounds have shown improved mechanical strength and thermal resistance .
The biological activity of this compound has been a subject of interest due to its potential antimicrobial properties. Studies have indicated that related compounds exhibit activity against various bacterial strains.
Antimicrobial Evaluation
In vitro studies have demonstrated that nitrobenzene derivatives possess antimicrobial activity comparable to established antibiotics . This positions this compound as a candidate for further exploration in antibiotic development.
Comparison with Similar Compounds
Reactivity
- Nitro Group : All listed compounds undergo reduction to amines under catalytic hydrogenation or with agents like NaBH₄ (e.g., describes nitro reduction in aryl-2-nitroallylbenzene derivatives) .
- Chloromethyl vs. Chloroethyl : The chloromethyl group in the target compound is more reactive toward nucleophilic substitution (e.g., SN2 reactions) than the chloroethyl group in 2-(1-chloroethyl)-1-methyl-4-nitrobenzene due to less steric hindrance .
- Allyloxy Group : The allyloxy substituent may participate in cycloaddition or polymerization reactions, unlike inert groups like methoxy or ethoxy .
Stability
- Compounds with electron-withdrawing groups (e.g., nitro) exhibit lower thermal stability. For example, 1-Chloro-4-(difluoromethyl)-2-nitrobenzene is stored as a liquid at RT, while 2-(1-chloroethyl)-1-methyl-4-nitrobenzene is a powder requiring refrigeration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
